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Compound of Interest

Compound Name: Neomangiferin

Cat. No.: B1678171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neomangiferin, a naturally occurring xanthone C-

glycoside. The document details its chemical identity, including its CAS number and structure, and delves into its

biological activities with a focus on quantitative data and experimental methodologies. Signaling pathways

associated with neomangiferin's mechanism of action are also visually represented.

Chemical Identity and Structure
Neomangiferin, also known as Mangiferin 7-glucoside, is a bioactive compound found in various plants,

including the mango tree (Mangifera indica) and the traditional Chinese medicine rhizome of Anemarrhena

asphodeloides.[1][2][3] It is a congener of the more widely studied mangiferin, from which it differs by the

presence of an additional glucose unit.[4]

CAS Number: 64809-67-2[1][5][6][7]

Molecular Formula: C₂₅H₂₈O₁₆[2][5][6][7]

Molecular Weight: 584.48 g/mol [1][5][6]

The chemical structure of neomangiferin consists of a xanthone core C-glycosidically linked to a glucose

moiety and an additional glucose unit attached via an O-glycosidic bond.[4] This structure contributes to its

solubility and bioactivity.[2]

Chemical Structure Representations:

Canonical SMILES:

O=C1C2=CC(OC3OC(CO)C(O)C(O)C3O)=C(O)C=C2OC4=CC(O)=C(C(O)=C14)C5OC(CO)C(O)C(O)C5O[6]
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InChI: InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-

10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-

5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1[2][6]

InChIKey: VUWOVGXVRYBSGI-IRXABLMPSA-N[2][6]

Quantitative Data Summary
The following table summarizes key quantitative data related to the biological and chemical properties of

neomangiferin.

Parameter Value Context Source

Binding Energy (SGLT-2) -9.0 kcal/mol

Molecular docking studies

comparing neomangiferin

to the SGLT-2 inhibitor

dapagliflozin (-8.3

kcal/mol) and mangiferin

(-8.5 kcal/mol).[4][8]

[4],[8]

MM-PBSA Binding Free

Energy
-26.05 kcal/mol

Molecular dynamics

simulation analysis,

compared to dapagliflozin

(-17.42 kcal/mol).[8]

[8]

Electrophilicity Index (ω) 3.48 eV

Density Functional Theory

(DFT) calculations,

indicating a high tendency

to bind to a receptor.[4][8]

[4],[8]

Solubility (LogS) -2.196

ADMET prediction,

indicating good solubility.

[4]

[4]

In Vitro Solubility (DMSO) 100 mg/mL (171.09 mM)

Experimental solubility for

stock solution preparation.

[1]

[1]

In Vivo Dosage (Colitis

Model)
10 or 20 mg/kg

Oral administration in IL-

10-/- mice to ameliorate

colitic inflammation.[1]

[1]

Quantification in A.

asphodeloides
165.6 mg

From an n-butanol:water

(1:1, v/v) extract using

high-speed countercurrent

chromatography.[3]

[3]
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Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding neomangiferin's

biological activities.

In Silico Analysis of SGLT-2 Inhibition
Objective: To investigate the inhibitory potential of neomangiferin on the sodium-glucose co-transporter 2

(SGLT-2) protein using computational methods.[8]

Methodology:

Molecular Docking: The binding affinity of neomangiferin to the SGLT-2 receptor was calculated and

compared with the standard drug dapagliflozin and its parent compound, mangiferin.[4][8]

Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed to assess the stability of the

neomangiferin-SGLT-2 complex. Root-mean-square deviation (RMSD) and root-mean-square fluctuation

(RMSF) were analyzed.[8]

MM-PBSA Binding Free Energy Calculation: The binding free energy of the complex was calculated to

further confirm the binding affinity.[8]

Density Functional Theory (DFT) Calculations: Quantum chemical properties, including the electrophilicity

index, were calculated using the B3LYP 6-31G basis set to understand the electronic characteristics

influencing binding.[4][8]

ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) of neomangiferin were predicted using the admetSAR 2.0 server.[4]

In Vivo Colitis Amelioration Study
Objective: To evaluate the effect of neomangiferin on colitic inflammation in an animal model.[1]

Methodology:

Animal Model: Male C57BL/6 IL-10 knockout (IL-10-/-) mice were used as a model for colitis.[1]

Treatment: Neomangiferin was administered orally to the mice at dosages of 10 or 20 mg/kg.[1]

Assessment: The severity of colitic inflammation was assessed following the treatment period. The study

found that neomangiferin ameliorated the inflammation.[1]

In Vitro T-cell Differentiation Assay
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Objective: To determine the effect of neomangiferin on the differentiation of splenic T cells.[1]

Methodology:

Cell Culture: Splenic T cells were cultured in vitro.

Treatment: The cells were treated with neomangiferin.

Analysis: The differentiation of T cells into Th17 and Treg cells was measured. The study observed that

neomangiferin inhibited differentiation into Th17 cells and promoted the production of Treg cells. It also

inhibited NF-κB activation in Th17 cells and increased the expression of IL-10 and Foxp3 in Treg cells.[1]

Signaling Pathways and Mechanisms of Action
Neomangiferin and its parent compound, mangiferin, have been shown to modulate several key signaling

pathways implicated in inflammation, oxidative stress, and metabolic diseases.

Modulation of Th17/Treg Balance via NF-κB Pathway
Neomangiferin plays a crucial role in immunomodulation by influencing the balance between pro-inflammatory

Th17 cells and anti-inflammatory Treg cells. It achieves this, in part, by inhibiting the activation of the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in Th17 cells.[1]
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Caption: Neomangiferin inhibits NF-κB, reducing Th17 differentiation and promoting anti-inflammatory Treg

cells.

Experimental Workflow for In Silico SGLT-2 Inhibition Analysis
The computational workflow to identify and validate neomangiferin as a potential SGLT-2 inhibitor involves a

multi-step in silico process, from initial screening to detailed simulation and property prediction.
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1. Compound Selection
(Mangiferin Congeners)

2. Molecular Docking
(Screening against SGLT-2)

3. Hit Identification
(Neomangiferin: -9.0 kcal/mol)

4. Molecular Dynamics Simulation (100ns)
(Assess Complex Stability)

5. Binding Free Energy Calculation
(MM-PBSA)

6. DFT & ADMET Analysis
(Electronic & Pharmacokinetic Properties)

7. Lead Candidate Proposal
(Promising SGLT-2 Inhibitor)

Click to download full resolution via product page

Caption: Workflow for computational analysis of neomangiferin as a potential SGLT-2 inhibitor.

Nrf2-Antioxidant Response Element (ARE) Pathway Activation
While direct studies on neomangiferin are limited, its parent compound mangiferin is known to activate the

Nrf2-ARE signaling pathway. This is a major cellular defense mechanism against oxidative stress, controlling the

expression of numerous detoxification and antioxidant enzymes. Activation of this pathway could contribute to

the protective effects of neomangiferin.
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Caption: Proposed activation of the Nrf2-ARE antioxidant pathway by mangiferin and its congeners.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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